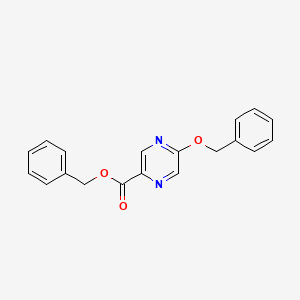

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-phenylmethoxypyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-19(24-14-16-9-5-2-6-10-16)17-11-21-18(12-20-17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZWLYBVZPZMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 5 Benzyloxy Pyrazine 2 Carboxylate

Established Strategies for Pyrazine-2-carboxylate (B1225951) Synthesis

The formation of the pyrazine-2-carboxylate scaffold is a critical step, achievable through various reliable methods. These typically involve either the direct esterification of a pre-formed pyrazine (B50134) carboxylic acid or building the molecule from a carboxylic acid precursor.

Esterification Reactions for Pyrazine Carboxylates

Esterification is a direct and common method for synthesizing pyrazine carboxylates from their corresponding carboxylic acids. The synthesis of Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate would likely involve the esterification of 5-(benzyloxy)pyrazine-2-carboxylic acid with benzyl alcohol. Several established protocols can be employed for this transformation.

One of the most fundamental methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Water generated during the reaction is typically removed to drive the equilibrium toward the product, often through azeotropic distillation. google.com

For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are often used. The Yamaguchi esterification is a notable example, where a mixed anhydride (B1165640) is formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. This intermediate then reacts with the alcohol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired ester. researchgate.net Other common acid-amine coupling reagents used in the synthesis of heterocyclic compounds include 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) and N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU). rjpbcs.com

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Pyrazine-2-carboxylic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires water removal. google.com |

| Yamaguchi Esterification | Pyrazine-2-carboxylic acid, 2,4,6-Trichlorobenzoyl Chloride, Alcohol, DMAP | Forms a mixed anhydride intermediate; proceeds under mild conditions. researchgate.net |

| Carbodiimide Coupling (EDCI) | Pyrazine-2-carboxylic acid, EDCI, Alcohol, (optional: HOBt) | Commonly used for amide bond formation but adaptable for esters; mild conditions. rjpbcs.com |

Routes Involving Pyrazine-2-carboxylic Acid Precursors

The synthesis of the requisite pyrazine-2-carboxylic acid precursor is paramount. The classical approach to forming the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For instance, the reaction of an appropriate α-keto acid derivative with a substituted 1,2-diaminoethane can lead to a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine-2-carboxylic acid. researchgate.net Common oxidizing agents for this step include copper (II) oxide or manganese oxide. researchgate.net

Another well-established route is the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, followed by oxidation. researchgate.net Variations of this approach, such as the reduction of nitrosated ketones, also provide access to the pyrazine core structure. um.edu.my These methods allow for the construction of the core heterocyclic system, which can then be further functionalized.

Advanced Synthetic Approaches for Substituted Pyrazines

To introduce the specific substituents found in Benzyl 5-(benzyloxy)pyrazine-2-carboxylate, particularly the 5-(benzyloxy) group, more advanced synthetic techniques are required. These methods focus on the functionalization of the pyrazine scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. rsc.org These reactions typically involve a halopyrazine as a substrate.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. researchgate.net Similarly, the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes) have all been successfully applied to pyrazine chemistry to introduce a wide variety of substituents. rsc.org For instance, a 5-halopyrazine-2-carboxylate could be coupled with a suitable partner to build complexity on the ring. While these are primarily for C-C bond formation, related C-N and C-O coupling reactions, like the Buchwald-Hartwig amination, demonstrate the utility of palladium catalysis for installing heteroatom substituents. tandfonline.comacs.org

| Reaction | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki-Miyaura | Halopyrazine + Organoboron reagent | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base |

| Stille | Halopyrazine + Organostannane | Pd catalyst (e.g., [Pd(allyl)Cl]₂/PPh₃) |

| Negishi | Halopyrazine + Organozinc reagent | Pd or Ni catalyst |

| Sonogashira | Halopyrazine + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base |

Cyclization and Annulation Protocols

Constructing a pre-substituted pyrazine ring via cyclization is an alternative strategy. Dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese have been developed for the one-step, atom-economical synthesis of pyrazines from substrates such as substituted amino alcohols. nih.gov Another approach involves the cyclization of acyclic precursors like 2,3-bis(arylideneamino)-3-cyanoarylamides, which upon heating can form a 1,2-dihydropyrazine intermediate that is subsequently oxidized. researchgate.net These methods offer a way to build the substituted pyrazine core directly, potentially incorporating the necessary functionalities from the start.

Nucleophilic Substitution Reactions in Pyrazine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing substituents onto the electron-deficient pyrazine ring. thieme-connect.de The presence of two electron-withdrawing nitrogen atoms makes the pyrazine ring susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present. um.edu.my

Halopyrazines are generally more reactive toward nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de To synthesize the 5-(benzyloxy) moiety, a plausible route would involve the reaction of a 5-halopyrazine-2-carboxylate (e.g., 5-chloro- or 5-bromopyrazine-2-carboxylate) with benzyl alcohol in the presence of a base. The base deprotonates the alcohol to form the more nucleophilic benzyl oxide anion, which then displaces the halide on the pyrazine ring through an addition-elimination mechanism. Microwave irradiation has been shown to accelerate such SNAr reactions on pyrazines. um.edu.my This direct displacement strategy is a powerful and frequently used method for installing alkoxy groups on pyrazine scaffolds.

Strategic Incorporation of Benzyloxy Moieties

The successful synthesis of this compound hinges on the strategic and sequential introduction of the two benzyloxy groups onto the pyrazine scaffold. A logical and efficient pathway commences with a precursor that allows for differential functionalization of the 2- and 5-positions. A suitable starting material for this purpose is 5-hydroxypyrazine-2-carboxylic acid. The synthetic strategy involves protecting the carboxylic acid, followed by etherification of the hydroxyl group, deprotection, and final esterification.

The first key transformation is the O-benzylation of the hydroxyl group at the 5-position. To prevent unwanted side reactions with the carboxylic acid, it is first protected, typically as a simple alkyl ester (e.g., a methyl or ethyl ester). This is achieved through standard Fischer esterification using the corresponding alcohol under acidic catalysis. Once the methyl 5-hydroxypyrazine-2-carboxylate intermediate is formed, the hydroxyl group is converted to a benzyloxy group via a Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide.

The second benzyloxy moiety is introduced as part of the benzyl ester at the 2-position. Following the successful O-benzylation, the methyl ester protecting group is removed through saponification (base-catalyzed hydrolysis) to yield 5-(benzyloxy)pyrazine-2-carboxylic acid. The final strategic step is the esterification of this carboxylic acid with benzyl alcohol. This transformation directly installs the second benzyloxy-containing group, completing the synthesis of the target molecule. This sequential approach ensures that the two benzyloxy groups are incorporated at the correct positions without interfering with each other.

Optimization of Reaction Conditions and Yields

For the initial O-benzylation of methyl 5-hydroxypyrazine-2-carboxylate, the choice of base and solvent is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenolic hydroxyl group, but milder bases such as potassium carbonate (K₂CO₃) can also be effective and are often easier to handle. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation without interfering with the nucleophilic alkoxide.

Table 1: Optimization Parameters for O-Benzylation

| Parameter | Variation | Rationale | Expected Outcome on Yield |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases ensure complete deprotonation; milder bases can reduce side reactions. | High yields with NaH; potentially cleaner reaction with K₂CO₃. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents facilitate Sₙ2 reaction by solvating the counter-ion. | DMF and acetonitrile generally provide higher yields than acetone. |

| Temperature | Room Temp. to 80 °C | Higher temperatures increase reaction rate but may also promote side reactions. | Moderate temperatures (e.g., 50-60 °C) often provide a good balance. |

| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Benzyl bromide is more reactive and generally leads to faster reactions and higher yields. | Higher yields are typically achieved with benzyl bromide. |

The final esterification of 5-(benzyloxy)pyrazine-2-carboxylic acid with benzyl alcohol presents several methodological options, each with its own parameters for optimization. Standard Fischer esterification, involving heating the carboxylic acid and benzyl alcohol with a strong acid catalyst (e.g., sulfuric acid), is a direct method. However, to avoid potentially harsh conditions that could cleave the benzyloxy ether, milder methods employing coupling reagents are often preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate ester formation at room temperature.

Table 2: Comparison of Benzyl Esterification Methods

| Method | Reagents | Solvent | Temperature | Advantages | Potential Yield |

| Fischer Esterification | Benzyl Alcohol, H₂SO₄ (cat.) | Toluene | Reflux | Inexpensive reagents, simple procedure. | Moderate to Good |

| DCC/DMAP Coupling | Benzyl Alcohol, DCC, DMAP | Dichloromethane (DCM) | 0 °C to Room Temp. | Mild conditions, high conversion. | Good to Excellent |

| EDC Coupling | Benzyl Alcohol, EDC, HOBt | DMF or DCM | Room Temp. | Water-soluble byproducts, mild conditions. | Good to Excellent |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, Benzyl Alcohol, DMAP | Toluene | Room Temp. | Effective for sterically hindered substrates. | Excellent |

Optimization of these coupling reactions involves the precise control of stoichiometry and the order of reagent addition. For instance, in DCC coupling, the formation of N-acylurea byproduct can be minimized by careful temperature control and filtration. By systematically optimizing the conditions for each synthetic step, a robust and high-yielding pathway to this compound can be established.

Advanced Spectroscopic and Spectrometric Characterization of Benzyl 5 Benzyloxy Pyrazine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, offering unambiguous evidence for the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the benzyloxy group, and the benzyl ester moiety. The aromatic region of the spectrum will be particularly informative. The two protons on the pyrazine ring are anticipated to appear as singlets, with their chemical shifts influenced by the electron-withdrawing ester group and the electron-donating benzyloxy group. The protons of the two phenyl rings will likely appear as complex multiplets in the range of 7.3-7.5 ppm. The benzylic protons of both the ester and ether linkages are expected to produce sharp singlets, with the methylene (B1212753) protons of the benzyl ester appearing slightly downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.80 | s | 1H | H-3 (Pyrazine ring) |

| ~8.20 | s | 1H | H-6 (Pyrazine ring) |

| ~7.50-7.30 | m | 10H | Aromatic protons (2 x Ph) |

| ~5.40 | s | 2H | -COOCH₂Ph |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165 ppm. The carbons of the pyrazine and phenyl rings will resonate in the aromatic region (120-160 ppm). The benzylic carbons of the ester and ether groups will be found further upfield, typically in the 65-75 ppm range. The specific chemical shifts of the pyrazine ring carbons are diagnostic, reflecting the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C=O (Ester) |

| ~158.0 | C-5 (Pyrazine ring) |

| ~145.0 | C-2 (Pyrazine ring) |

| ~142.0 | C-3 (Pyrazine ring) |

| ~136.0 | C-ipso (Ph of benzyl ester) |

| ~135.5 | C-ipso (Ph of benzyloxy) |

| ~130.0 | C-6 (Pyrazine ring) |

| ~129.0-128.0 | Aromatic CH (2 x Ph) |

| ~70.0 | -OCH₂Ph |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. While limited in this specific molecule due to the prevalence of singlets, it would confirm the through-bond coupling within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbons of the pyrazine and phenyl rings by linking them to their attached protons. For example, the proton signal at ~8.80 ppm would show a correlation to the carbon signal at ~142.0 ppm, confirming the assignment of C-3 and H-3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. Key expected correlations would include:

The benzylic protons of the ester (-COOCH₂Ph) to the carbonyl carbon (C=O) and the ipso-carbon of the attached phenyl ring.

The H-3 proton of the pyrazine ring to the carbonyl carbon and C-2.

The benzylic protons of the ether (-OCH₂Ph) to C-5 of the pyrazine ring and the ipso-carbon of its phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1100 | Strong | C-O stretch (Ester and Ether) |

Note: Predicted data is based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes of the phenyl rings, are often strong in the Raman spectrum. The pyrazine ring vibrations would also contribute to the spectrum. While the C=O stretch is typically weaker in Raman compared to IR, it should still be observable. The C-H stretching vibrations would also be present.

Table 4: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Strong | Aromatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch (ring breathing) |

| ~1000 | Strong | Symmetric ring breathing (Phenyl) |

Note: Predicted data is based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula. By measuring the m/z value to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₉H₁₆N₂O₃. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated and compared with the experimentally determined value. This comparison serves to confirm the elemental composition.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

| Attribute | Value |

| Molecular Formula | C₁₉H₁₆N₂O₃ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 321.12337 Da |

| Observed Mass | Hypothetical experimental value, e.g., 321.12315 Da |

| Mass Error | Hypothetical, e.g., -0.7 ppm |

The precise correlation between the calculated and observed mass provides strong evidence for the assigned chemical formula, a crucial first step in structural elucidation.

Fragmentation Pattern Analysis

In mass spectrometry, molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a roadmap of the molecule's structure. The structure of this compound contains several functional groups—a pyrazine ring, a benzyl ester, and a benzyloxy ether—that lead to predictable cleavage pathways upon ionization.

The energetic molecular ion [C₁₉H₁₆N₂O₃]⁺˙ can undergo various fragmentation processes. Key cleavages are expected at the labile ester and ether linkages. A prominent fragmentation pathway for benzyl compounds involves the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other significant fragment ions arise from the cleavage of bonds adjacent to heteroatoms and the aromatic rings. libretexts.org The presence of the stable pyrazine ring means that aromatic ions will likely be strong signals in the spectrum. libretexts.org

Table 2: Plausible Mass Spectrometric Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes on Origin |

| 320 | [M]⁺˙ | [C₁₉H₁₆N₂O₃]⁺˙ | Molecular Ion |

| 229 | [M - C₇H₇]⁺ | [C₁₂H₉N₂O₃]⁺ | Loss of a benzyl radical from the ester group |

| 213 | [M - OC₇H₇]⁺ | [C₁₂H₉N₂O₂]⁺ | Cleavage of the benzyloxy ether group |

| 185 | [C₁₂H₉N₂O]⁺ | [C₁₂H₉N₂O]⁺ | Loss of CO₂ from the m/z 229 fragment |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; a common and stable fragment from both benzyl and benzyloxy groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The spectrum provides information about the conjugated systems and chromophores present.

The structure of this compound contains multiple chromophores: two benzene (B151609) rings and a substituted pyrazine ring. Aromatic systems like these typically exhibit intense absorptions due to π → π* transitions. The pyrazine ring itself is known to have characteristic absorption bands. researchgate.net The presence of the benzyloxy group, an auxochrome, and the conjugation of the ester group with the pyrazine ring are expected to influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. Specifically, a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) are anticipated compared to the unsubstituted parent chromophores. Pyrazine derivatives often show strong absorption in the visible region. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Electronic Transition | Associated Chromophore |

| ~260-280 nm | π → π | Substituted Pyrazine Ring |

| ~250-270 nm | π → π (B-band) | Benzene Rings (benzyloxy and benzyl groups) |

| >300 nm (weak) | n → π* | Pyrazine Ring Nitrogens & Carbonyl Oxygen |

X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

For a definitive structural confirmation of this compound, a suitable single crystal would be grown and subjected to X-ray analysis. The resulting data would allow for the creation of a detailed structural model. This analysis would confirm the planarity of the pyrazine ring, which is characteristic for this heterocyclic system. researchgate.net Furthermore, it would reveal the conformation of the ester and ether side chains, including the torsion angles that define the orientation of the benzyl and benzyloxy groups relative to the central pyrazine core. Intermolecular interactions, such as π-π stacking between the aromatic rings, which dictate the crystal packing, could also be identified. mdpi.comnih.gov

Table 4: Structural Parameters Obtainable from Single-Crystal XRD Analysis

| Parameter | Information Provided | Example Data (Hypothetical/Typical) |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions | The size and shape of the repeating unit | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |

| Bond Lengths | The distance between atomic nuclei | C-N (pyrazine): ~1.33 Å; C=O: ~1.21 Å |

| Bond Angles | The angle between three connected atoms | C-N-C (pyrazine): ~116° |

| Torsion Angles | The dihedral angle between four atoms | Describes the rotation around bonds, e.g., C-O-C-C |

Computational and Theoretical Investigations of Benzyl 5 Benzyloxy Pyrazine 2 Carboxylate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of pyrazine (B50134) derivatives. These methods provide a robust framework for investigating the electronic structure and properties of these compounds with a favorable balance between computational cost and accuracy.

DFT studies on pyrazine carboxylate systems typically employ hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to accurately model their geometric and electronic properties. nih.govbendola.comnih.gov

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). For Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate, this process would refine bond lengths, bond angles, and dihedral angles. DFT calculations on similar pyrazine derivatives have shown that the pyrazine ring generally maintains its planarity. bendola.com The orientation of the benzyl and benzyloxy substituent groups relative to the pyrazine core is a key outcome of this optimization. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing pyrazine ring and the substituent groups.

Table 1: Selected Optimized Geometrical Parameters of a Pyrazine Carboxylate Analogue

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O (ester) | 1.22 |

| C-O (ester) | 1.38 |

| C-N (pyrazine ring) | ~1.33-1.34 |

| C-C (pyrazine ring) | ~1.39-1.40 |

| O-C-C (ester) | 114.64 |

| O=C-C (ester) | 122.2 |

Note: Data is illustrative and based on findings for similar pyrazine carboxamide structures. bendola.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For Benzyl 5-(benzyloxy)pyrazine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the pyrazine ring, while the LUMO is likely distributed over the electron-deficient pyrazine-2-carboxylate (B1225951) moiety. This distribution suggests that the benzyloxy group is the primary site for electrophilic attack, whereas the pyrazine ring is more susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

Note: Values are representative and can vary based on the specific analogue and computational method. mdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. bhu.ac.in

For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate and benzyloxy groups, indicating these as sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nanoient.org These theoretical predictions can aid in the assignment of experimental spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nanoient.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These theoretical spectra can help in the interpretation of the experimental vibrational modes of the molecule.

Table 3: Predicted Spectroscopic Data for a Pyrazine Analogue

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O (ester) | ~165 ppm |

| ¹H NMR | Pyrazine-H | ~8.5-9.0 ppm |

| IR | C=O stretch | ~1730 cm⁻¹ |

| IR | C-O stretch | ~1250 cm⁻¹ |

Note: These are illustrative values for a pyrazine carboxylate derivative and can vary. nanoient.org

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a fundamental understanding of the electronic structure and properties of molecules. For "this compound" and its analogues, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are instrumental in predicting their geometries and energies.

To account for electron correlation, which is neglected in the HF approximation, post-Hartree-Fock methods such as MP2 are utilized. These methods provide more accurate descriptions of molecular properties. For instance, high-level composite methods like G3(MP2), which incorporate MP2 calculations, have been used to determine the standard molar enthalpy of formation for pyrazine-2-carboxylic acid, showing excellent agreement with experimental data. unne.edu.ar Such calculations are vital for understanding the thermodynamic stability of "this compound" and its derivatives. The inclusion of electron correlation is critical for accurately predicting properties such as reaction energies and barriers, and non-covalent interaction strengths.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of "this compound" and its analogues over time, providing insights that are not accessible from static quantum mechanical calculations.

Conformational Analysis and Flexibility

The conformational landscape of "this compound" is dictated by the rotational freedom around several single bonds, notably the C-O and C-C bonds of the benzyl and benzyloxy groups. MD simulations can be employed to explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. This analysis is crucial as the conformation of a molecule often dictates its biological activity and physical properties. Studies on related substituted pyrazines and other heterocyclic systems have demonstrated the utility of combining computational methods with experimental techniques like NMR to elucidate conformational preferences. tandfonline.combeilstein-journals.org For "this compound", key dihedral angles, such as those defining the orientation of the benzyl and benzyloxy rings relative to the pyrazine core, would be monitored during an MD simulation to understand its flexibility in various environments, such as in solution.

Ligand-Macromolecule Interaction Dynamics (Theoretical Modeling)

Advanced Computational Modeling Approaches (e.g., Ligand Docking)

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For "this compound", docking studies can be performed against various protein targets to identify potential biological activities.

In silico molecular docking studies on analogues such as pyrazine-2-carboxylic acid derivatives have been conducted to evaluate their binding interactions with targets like Mycobacterium tuberculosis InhA protein. semanticscholar.org These studies typically involve preparing the 3D structures of the ligands and the protein, followed by a search algorithm to find the optimal binding pose. The results are often scored based on binding affinity, with lower scores indicating a more favorable interaction. For "this compound", key interactions would likely involve the pyrazine nitrogens as hydrogen bond acceptors and the aromatic rings participating in π-π stacking or hydrophobic interactions within the active site of a target protein.

Below is an illustrative data table of docking scores for hypothetical analogues of this compound against a generic protein kinase target, based on methodologies seen in the literature for similar compounds.

| Compound | Substituent on Benzyl Ring | Rerank Score (kcal/mol) | Key Interactions |

| Analogue 1 | 4-methoxy | -95.8 | Hydrogen bond with backbone, π-π stacking |

| Analogue 2 | 4-chloro | -92.3 | Halogen bond, hydrophobic interactions |

| Analogue 3 | 3-trifluoromethyl | -98.5 | Hydrophobic interactions, dipole-dipole |

| Analogue 4 | Unsubstituted | -90.1 | van der Waals forces |

Note: This data is illustrative and intended to represent the type of results obtained from molecular docking studies.

Analysis of Substituent Effects on Electronic and Geometric Structures

The electronic and geometric properties of the pyrazine ring system are highly sensitive to the nature and position of its substituents. In "this compound", the benzyloxy group at the 5-position and the benzyl carboxylate group at the 2-position significantly influence the molecule's characteristics.

Computational studies, particularly those employing Density Functional Theory (DFT), are well-suited to investigate these effects. For example, the introduction of electron-donating groups like the benzyloxy group is expected to increase the electron density on the pyrazine ring, which can be quantified through analysis of molecular orbitals and electrostatic potential maps. This, in turn, can affect the molecule's reactivity and interaction with other molecules. mdpi.comsemanticscholar.org

The geometric structure is also impacted by substituents. The planarity of the pyrazine ring and the bond lengths and angles can be subtly altered. DFT calculations on various substituted pyrazines have shown how different groups can influence these parameters. mdpi.comsemanticscholar.org The study of a series of analogues with different substituents on the benzyl and benzyloxy rings would allow for the development of Quantitative Structure-Activity Relationships (QSAR), linking computational descriptors to observed biological activities. nih.gov

An important aspect of the electronic structure is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. Substituents can modulate these values significantly. For instance, electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity. mdpi.comsemanticscholar.org

Below is a hypothetical data table illustrating the effect of substituents on the electronic properties of "this compound" analogues, as would be calculated using DFT.

| Compound | Substituent at C-6 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue A | -H | -6.5 | -2.1 | 4.4 |

| Analogue B | -Cl | -6.7 | -2.4 | 4.3 |

| Analogue C | -CH3 | -6.3 | -2.0 | 4.3 |

| Analogue D | -NO2 | -7.1 | -2.9 | 4.2 |

Note: This data is illustrative and based on general trends observed for substituted aromatic systems.

Structure Activity and Structure Property Relationship Studies of Pyrazine Carboxylate Derivatives

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR models are mathematical paradigms that correlate the biological activity or properties of a series of compounds with their molecular structures, expressed numerically by molecular descriptors. nih.govmdpi.com These models are powerful tools for predicting the activity of untested or hypothetical compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.govsemanticscholar.org

For pyrazine (B50134) derivatives, QSAR and QSPR studies have been successfully employed to predict a range of activities and properties, including cytotoxic, herbicidal, and antimicrobial activities, as well as olfactive thresholds. nih.govresearchgate.netijournalse.orgimist.ma These studies underscore the importance of molecular structure in determining the biological and chemical behavior of this class of compounds.

The foundation of any robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These numerical values encode specific aspects of a molecule's structure and are broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are critical for molecular interactions. For pyrazine carboxylate derivatives, quantum chemical calculations, often employing Density Functional Theory (DFT), are used to derive descriptors such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and accepting abilities of a molecule, respectively, and their energy gap (ΔE) is an indicator of chemical reactivity and stability. science.gov

Dipole moment: This descriptor reflects the polarity of the molecule and its potential for dipole-dipole interactions.

Partial atomic charges: These indicate the distribution of electrons within the molecule and are crucial for understanding electrostatic interactions with biological targets. semanticscholar.org

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are fundamental for ligand-receptor binding. Examples include:

Principal moments of inertia: These describe the mass distribution within the molecule.

Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Molecular connectivity indices (e.g., Chi indices): These reflect the degree of branching in the molecular skeleton.

Topological Polar Surface Area (TPSA): This descriptor is correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. semanticscholar.org

The validation of these descriptors is a critical step to ensure the predictive power of the resulting QSAR/QSPR model. This is typically achieved through statistical methods that assess the correlation between the descriptors and the observed activity or property.

Once a set of relevant molecular descriptors has been derived and validated, various statistical methods can be employed to build the QSAR/QSPR model.

MLR is a widely used statistical technique that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (activity or property) by fitting a linear equation to the observed data. semanticscholar.orgresearchgate.netijournalse.org In the context of pyrazine carboxylate derivatives, MLR has been used to develop predictive models for various biological activities. researchgate.netijournalse.orgimist.ma

For instance, a hypothetical MLR equation for the activity of a series of pyrazine derivatives might look like:

pIC50 = c0 + c1logP + c2HOMO + c3*TPSA

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is a measure of lipophilicity, HOMO is the energy of the highest occupied molecular orbital, TPSA is the topological polar surface area, and c0, c1, c2, c3 are the regression coefficients.

The quality of an MLR model is assessed using statistical parameters such as the correlation coefficient (R²), the standard deviation (s), and the F-statistic. Cross-validation techniques, like leave-one-out (LOO), are also crucial to evaluate the model's predictive ability and to avoid overfitting. researchgate.net

Table 1: Example of Descriptors Used in MLR Models for Pyrazine Derivatives

| Descriptor Category | Specific Descriptor | Relevance |

| Electronic | HOMO Energy | Electron-donating ability, reactivity |

| LUMO Energy | Electron-accepting ability, reactivity | |

| Dipole Moment | Polarity and intermolecular interactions | |

| Steric | Molar Volume | Molecular size and fit in binding pockets |

| Topological | LogP | Lipophilicity and membrane permeability |

| TPSA | Polar surface area and transport properties |

ANNs are computational models inspired by the structure and function of biological neural networks. nih.govnih.govspringernature.com They are capable of modeling complex, non-linear relationships between descriptors and activity, which often provides an advantage over linear methods like MLR. semanticscholar.orgresearchgate.netresearchgate.net

An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity). The network "learns" from a training set of data by adjusting the connection weights between neurons to minimize the difference between the predicted and actual activities.

Studies on pyrazine derivatives have shown that ANN models can yield higher correlation coefficients and better predictive performance compared to MLR models, indicating the presence of non-linear relationships between structure and activity. semanticscholar.orgresearchgate.net The architecture of the ANN, such as the number of hidden layers and neurons, is a critical parameter that needs to be optimized to achieve the best performance.

Table 2: Comparison of MLR and ANN in QSAR Studies of Pyrazine Derivatives

| Statistical Method | Advantages | Disadvantages | Typical Application for Pyrazines |

| MLR | Simple to interpret, computationally less intensive. | Assumes a linear relationship between descriptors and activity. | Initial screening and identification of key descriptors. researchgate.netijournalse.org |

| ANN | Can model complex non-linear relationships, often more accurate. | "Black box" nature makes interpretation difficult, prone to overfitting. | Refining predictive models where non-linearity is suspected. semanticscholar.orgresearchgate.net |

Statistical Modeling Techniques

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. researchgate.net

For pyrazine carboxylate derivatives, pharmacophore models can be developed based on a set of known active compounds, even when the 3D structure of the target receptor is unknown. These models serve as 3D search queries to screen large compound libraries for novel molecules with the desired features, or to guide the modification of existing compounds to improve their activity. researchgate.net

A typical pharmacophore model for a series of pyrazine-based inhibitors might include features such as:

A hydrogen bond acceptor feature corresponding to one of the pyrazine nitrogen atoms. acs.org

An aromatic ring feature from the pyrazine core.

Hydrophobic features corresponding to substituents on the pyrazine ring.

The development of a reliable pharmacophore model requires a set of structurally diverse and biologically active compounds. The model is then validated by its ability to distinguish active from inactive molecules.

Computational Virtual Screening and Molecular Similarity Assessment

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. springernature.com This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

For pyrazine carboxylate derivatives, virtual screening can be performed using either ligand-based or structure-based methods.

Ligand-based virtual screening: This approach uses the knowledge of known active molecules. Methods include similarity searching, where new compounds are sought that are similar to a known active compound, and pharmacophore-based screening, as described above. researchgate.net

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a library of compounds to the target's active site. researchgate.netresearchgate.net

Molecular similarity assessment is a key component of ligand-based virtual screening. It involves quantifying the similarity between molecules using various metrics, such as Tanimoto coefficients, calculated based on 2D fingerprints or 3D shape. This allows for the rapid screening of large databases to identify compounds that are structurally similar to a known active pyrazine carboxylate derivative.

Insufficient Data to Profile Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate's Conformational and Biological Landscape

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound Benzyl 5-(benzyloxy)pyrazine-2-carboxylate. While extensive studies have been conducted on the broader class of pyrazine carboxylate derivatives, detailed experimental or computational data focusing explicitly on the structure-activity relationships, molecular conformation, and biological impact of this compound is not presently available in the public domain.

The field of medicinal chemistry has shown considerable interest in pyrazine derivatives due to their wide-ranging biological activities, which include antimycobacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various N-benzylpyrazine-2-carboxamides, for instance, have demonstrated that substitutions on the pyrazine and benzyl rings can significantly influence their antimycobacterial efficacy. nih.gov Similarly, other research has explored the potential of pyrazine-2-carboxylic acid derivatives in different therapeutic areas. nih.gov

These studies underscore the importance of the pyrazine core in eliciting biological responses and highlight how modifications to its substituents can modulate activity. The general understanding is that the conformational flexibility and electronic properties of the substituents on the pyrazine ring play a crucial role in how these molecules interact with biological targets. researchgate.net

However, without specific studies on this compound, any discussion on its molecular conformation and subsequent biological impact would be purely speculative. Key data points, such as those derived from X-ray crystallography, NMR spectroscopy, or computational modeling, are necessary to understand the three-dimensional arrangement of the molecule. This includes the orientation of the benzyl and benzyloxy groups relative to the pyrazine ring, which would be critical in determining its potential interactions with biological macromolecules.

Furthermore, the absence of in vitro or in vivo biological data for this compound means that its specific biological effects remain uncharacterized. While it is a derivative of pyrazine-2-carboxylic acid, its unique substitution with both a benzyl ester and a benzyloxy group at the 5-position makes it structurally distinct from the derivatives that have been reported in the literature. ontosight.ainih.gov Therefore, extrapolating the biological activities of related compounds to this specific molecule would not be scientifically rigorous.

Mechanistic Studies of Biological Interactions in Vitro Focus

Enzyme Inhibition Mechanisms of Pyrazine (B50134) Carboxylate Derivatives

Pyrazine-based compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including the inhibition of various enzymes. The pyrazine ring system serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. nih.gov

Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, they are major targets for therapeutic intervention. Pyrazine-2-carboxamide derivatives have been identified as potential tyrosine kinase inhibitors. ajchem-a.com

Research into a series of pyrazine-2-carboxamide derivatives has demonstrated varied inhibitory activities against a panel of eight tyrosine kinases. ajchem-a.com For instance, compounds with N-aromatic substituents have shown higher inhibitory activity against AXL1, a receptor tyrosine kinase involved in cancer cell proliferation, compared to those with N-aliphatic substituents. ajchem-a.com Specifically, 3-amino-N-phenylpyrazine-2-carboxamide exhibited a 41% inhibitory activity against AXL1 at a 10 µM concentration. ajchem-a.com The same compound also showed a 34% inhibition of TRKA. ajchem-a.com

Furthermore, some pyrazine-2-carboxamide derivatives have displayed selective action against Janus kinase 3 (JAK3), with modest but specific inhibitory activity. ajchem-a.com The diverse inhibition profiles highlight the potential for developing targeted kinase inhibitors from the pyrazine scaffold. nih.govajchem-a.com The development of pyrazine-based kinase inhibitors is an active area of research, with many compounds progressing into clinical trials for various diseases, including cancer and inflammatory disorders. nih.govscilit.com

Table 1: Inhibitory Activity of Selected Pyrazine-2-Carboxamide Derivatives against Tyrosine Kinases

| Compound | Target Kinase | Inhibition (%) at 10 µM |

|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | 41 |

| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34 |

| Another N-aromatic substituted derivative | AXL1 | 21 |

| 6-fluoro-3-hydroxypyrazine-2-carboxamide | JAK3 | 15 |

| 3-hydroxy-6-nitropyrazine-2-carboxamide | JAK3 | 16 |

Data sourced from a study on pyrazine-2-carboxamide derivatives as tyrosine kinase inhibitors. ajchem-a.com

Beyond kinases, pyrazine derivatives have been investigated as inhibitors of other crucial enzymes, such as carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. nih.gov

Specifically, benzenesulfonamides incorporating pyridazinecarboxamide moieties have been synthesized and evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov These studies have revealed that modifications on the pyrazine-related scaffold can lead to potent and isoform-selective inhibitors. For example, certain derivatives have shown inhibitory activities against the hCA IX isoform that are superior to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the heterocyclic ring are critical for determining the inhibitory potency and selectivity. nih.gov

Interactions with Cellular Components and Macromolecules

The journey of a therapeutic agent to its target is often influenced by its interactions with various cellular components. Understanding these interactions is key to predicting the bioavailability and distribution of a compound.

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. researchgate.netmdpi.com The binding of a compound to HSA can significantly affect its pharmacokinetic profile. The interaction between different pyrazine compounds and HSA has been explored using multispectral methods and molecular dynamics simulations. researchgate.net

These studies have shown that pyrazines can bind to HSA, primarily through hydrophobic forces, leading to a quenching of the protein's intrinsic fluorescence via a static mechanism. researchgate.net The binding can induce conformational changes in the HSA structure. researchgate.net Molecular docking studies can further elucidate the specific binding sites and interactions. For many compounds, binding occurs in specific hydrophobic pockets of the albumin molecule. mdpi.comnih.gov The extent of binding is influenced by the substituents on the pyrazine ring, with different derivatives exhibiting varying affinities for HSA. researchgate.net Understanding the binding kinetics and thermodynamics of Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate with HSA would be essential for predicting its distribution and lifespan in the body.

Table 2: General Principles of Pyrazine Derivative Interactions with HSA

| Interaction Parameter | Observation | Method of Study |

|---|---|---|

| Primary Binding Force | Hydrophobic interactions | Molecular Docking, Fluorescence Spectroscopy |

| Quenching Mechanism | Static quenching of HSA's intrinsic fluorescence | Fluorescence Spectroscopy |

| Conformational Changes | Alterations in HSA secondary structure | Circular Dichroism, 3D Fluorescence Spectroscopy |

| Stability of Complex | Enhanced stability of HSA upon binding | Molecular Dynamics Simulations |

Information synthesized from studies on the interaction of various pyrazine compounds with Human Serum Albumin. researchgate.net

DNA is a significant intracellular target for many therapeutic agents. nih.gov The interaction of small molecules with DNA can occur through several non-covalent modes, including intercalation between base pairs, groove binding, and electrostatic interactions. mdpi.com Pyrazine-based compounds have been investigated for their ability to bind to DNA. nih.gov

For example, a fluorescent pyrazine derivative, 3,5-diamino-6-chloro-2-pyrazine carbonitrile (DCPC), has been shown to selectively bind to thymine (B56734) in DNA duplexes containing an abasic site, accompanied by a significant enhancement of its fluorescence. nih.gov Other studies on pyrazine derivatives have indicated that they can bind to the DNA groove through non-specific π–π stacking interactions between the pyrazine ring and the deoxyribose rings. nih.gov The binding affinity can be influenced by substituents on the pyrazine ring, with some derivatives showing a higher affinity for DNA than others. nih.gov Molecular docking studies can further clarify the binding mode, showing how the pyrazine core might insert into DNA grooves or partially intercalate between base pairs. mdpi.com

Molecular Mechanisms of Cellular Responses (In Vitro)

Detailed investigations into how Benzyl 5-(benzyloxy)pyrazine-2-carboxylate affects cellular functions at the molecular level are currently absent from scientific reports.

There is no available data from in vitro assays to suggest or confirm that this compound acts as an inhibitor of the c-Raf signaling pathway or any other intracellular signaling cascade. Studies on other pyrazine-containing molecules have explored their potential as kinase inhibitors, but these findings are not directly applicable to this specific compound. nih.gov

Similarly, the scientific literature lacks any evidence from in vitro studies to indicate that this compound can induce apoptosis or other specific biological processes in cell-based assays. Research into the anticancer properties of some pyrazine derivatives often includes investigations into apoptosis induction, but no such studies have been published for this compound. nih.gov

Advanced Applications of Pyrazine Carboxylate Scaffolds in Chemical Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Pyrazine (B50134) carboxylate derivatives are valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. The ester and ether functionalities present in molecules like Benzyl (B1604629) 5-(benzyloxy)pyrazine-2-carboxylate offer multiple reaction sites for elaboration.

The benzyl ester can be selectively cleaved under various conditions, such as hydrogenolysis, to reveal the carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, including amides, acid chlorides, or other esters, facilitating the coupling with other molecular fragments. The benzyloxy group at the 5-position can also be deprotected to yield a hydroxyl group, which can be further functionalized.

The versatility of pyrazine carboxylates as synthetic intermediates is highlighted by their use in the synthesis of various pharmaceuticals and agrochemicals. The pyrazine ring itself is a key component in a number of approved drugs.

Table 1: Potential Synthetic Transformations of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| This compound | H₂, Pd/C | 5-(Benzyloxy)pyrazine-2-carboxylic acid | Intermediate for amide coupling |

| This compound | BBr₃ | Benzyl 5-hydroxypyrazine-2-carboxylate | Intermediate for ether synthesis |

Development of Novel Heterocyclic Systems and Fused Ring Structures

Pyrazine carboxylates are excellent precursors for the synthesis of fused heterocyclic systems, which are of great interest due to their diverse biological activities. The nitrogen atoms in the pyrazine ring, coupled with the reactivity of the carboxylate group, provide a strategic handle for annulation reactions to form bicyclic and polycyclic systems.

One of the most prominent examples is the synthesis of pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings. derpharmachemica.com The general approach involves the condensation of a 2,3-diaminopyrazine (B78566) derivative with a 1,2-dicarbonyl compound. Pyrazine-2-carboxylates can be converted to the necessary precursors for such reactions. For example, the carboxylate group can be transformed into an amino group, or a neighboring group can be introduced that facilitates cyclization. The synthesis of pteridines is of significant interest as these compounds are involved in numerous biological processes and include important therapeutic agents like methotrexate. nih.gov

The development of novel fused systems is an active area of research, with the aim of discovering new compounds with unique properties. The pyrazine carboxylate scaffold provides a reliable starting point for the exploration of new chemical space.

Exploration in Materials Science (e.g., Non-Linear Optical Properties)

Pyrazine derivatives have emerged as promising candidates for applications in materials science, particularly in the field of non-linear optics (NLO). jhuapl.edu NLO materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical communications and data storage. The key feature of NLO-active molecules is a highly polarized electronic system, often achieved through the combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

The pyrazine ring is electron-deficient and can act as an excellent electron acceptor. By functionalizing the pyrazine ring with electron-donating groups, it is possible to create molecules with significant NLO properties. While there is no specific data on the NLO properties of this compound, its structure contains elements that are conducive to NLO activity. The benzyloxy group can act as a weak electron donor, and the benzyl carboxylate group can influence the electronic distribution within the molecule.

Research on other pyrazine-based NLO materials has demonstrated the potential of this class of compounds. For example, pyrazine-fused trichalcogenasumanenes have shown remarkable NLO responses, outperforming the benchmark material C60 in some aspects. rsc.org The design and synthesis of novel pyrazine derivatives with tailored electronic properties remain a key focus in the development of advanced NLO materials.

Table 2: Factors Influencing Non-Linear Optical Properties of Pyrazine Derivatives

| Molecular Feature | Effect on NLO Properties | Example |

|---|---|---|

| Electron-donating substituents | Increases molecular hyperpolarizability (β) | Amino, Alkoxy groups |

| Electron-accepting substituents | Enhances charge transfer | Nitro, Cyano groups |

| Extended π-conjugation | Red-shifts absorption and increases β | Fused aromatic rings |

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in pyrazine carboxylates make them excellent ligands for the formation of coordination complexes with a wide range of metal ions. nih.gov The resulting metal-organic frameworks (MOFs) and coordination polymers have diverse structures and potential applications in areas such as catalysis, gas storage, and magnetism.

Pyrazine-2-carboxylate (B1225951), for instance, can act as a chelating ligand, binding to a metal center through one of the ring nitrogens and a carboxylate oxygen. sc.edudntb.gov.ua It can also act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The specific structure of the resulting complex is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

While there are no specific studies on the coordination chemistry of this compound, its structural similarity to other pyrazine carboxylates suggests that it could form a variety of interesting coordination complexes. The bulky benzyl and benzyloxy groups might influence the packing of the resulting structures, potentially leading to novel network topologies. The study of such complexes could reveal new materials with interesting magnetic or photoluminescent properties.

Table 3: Coordination Modes of Pyrazine Carboxylate Ligands

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Coordination through a single atom (N or O) | Discrete complexes |

| Bidentate Chelating | Coordination through a ring nitrogen and a carboxylate oxygen | Stable five-membered chelate rings |

| Bidentate Bridging | Coordination through two different atoms to two different metal centers | 1D, 2D, or 3D coordination polymers |

Q & A

Q. How can researchers address low reproducibility in catalytic amination of pyrazine derivatives?

- Methodology :

- Standardize catalyst activation (e.g., pre-stirring Ir complexes under inert gas).

- Control moisture levels (use molecular sieves in DMF).

- Report detailed procedural variables (e.g., injection volumes in chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.